- Preparation of aryleneheteroarylenes, bisarylenes, and biheteroarylenes end-capped with amino acid and peptide derivatives as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis, World Intellectual Property Organization, , ,
Cas no 96-72-0 (2-Chloro-5-nitrobenzenesulfonamide)
96-72-0 structure
Product Name:2-Chloro-5-nitrobenzenesulfonamide
N.o CAS:96-72-0
MF:C6H5ClN2O4S
MW:236.632899045944
MDL:MFCD00035780
CID:34871
PubChem ID:66784
Update Time:2024-10-25
2-Chloro-5-nitrobenzenesulfonamide Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Chloro-5-nitrobenzenesulfonamide
- 2-Chloro-5-nitro-benzenesulfonamide
- 2-Chloro-5-nitrobenzenesulphonamide
- Benzenesulfonamide, 2-chloro-5-nitro-
- 2-chloro-5-nitrobenzene-1-sulfonamide
- NSC105711
- PubChem14813
- 2qp6
- NCIOpen2_007192
- KSC495C4F
- ZAJALNCZCSSGJC-UHFFFAOYSA-N
- 2-chloro-5-nitrobenzenesulfona-mide
- STK396685
- SBB082158
- 6777AC
- 2-Chloro-5-nitrobenzenesulfonamide (ACI)
- NSC 105711
- AKOS000115240
- DTXSID30242072
- SCHEMBL390643
- DTXCID30164563
- WNF2FJ5TNJ
- EN300-01189
- SCHEMBL16376336
- AS-10451
- NSC 105711;
- CHEMBL484510
- Q27463045
- EINECS 202-527-3
- 96-72-0
- 5-nitro-2-chlorobenzenesulfonamide
- CS-W008497
- NSC-105711
- MFCD00035780
- SY101784
- NS00040499
- UNII-WNF2FJ5TNJ
- W-100135
- Z45415555
-
- MDL: MFCD00035780
- Inchi: 1S/C6H5ClN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13)
- Chave InChI: ZAJALNCZCSSGJC-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(S(N)(=O)=O)C(Cl)=CC=1)=O
Propriedades Computadas
- Massa Exacta: 235.96600
- Massa monoisotópica: 235.965855
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 1
- Complexidade: 320
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 114
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 0.9
Propriedades Experimentais
- Cor/Forma: White to Yellow Solid
- Densidade: 1.664
- Ponto de Fusão: 180-183°C
- Ponto de ebulição: 435.2°C at 760 mmHg
- Ponto de Flash: 217°C
- Índice de Refracção: 1.621
- PSA: 114.36000
- LogP: 3.19990
2-Chloro-5-nitrobenzenesulfonamide Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H317
- Declaração de Advertência: P280;P305+P351+P338
- Instrução de Segurança: S45-S53-S61
- Condição de armazenamento:Sealed in dry,Room Temperature
2-Chloro-5-nitrobenzenesulfonamide Dados aduaneiros
- CÓDIGO SH:2935009090
- Dados aduaneiros:
中国海关编码:
2935009090概述:
2935009090 其他磺(酰)胺. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:35.0%
申报要素:
品名, 成分含量, 用途
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
2-Chloro-5-nitrobenzenesulfonamide Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139494-1g |
2-Chloro-5-nitrobenzenesulfonamide |
96-72-0 | ≥97% | 1g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139494-25g |
2-Chloro-5-nitrobenzenesulfonamide |
96-72-0 | ≥97% | 25g |
¥290.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139494-5g |
2-Chloro-5-nitrobenzenesulfonamide |
96-72-0 | ≥97% | 5g |
¥81.90 | 2023-09-03 | |
| AstaTech | 57632-1/G |
2-CHLORO-5-NITROBENZENESULFONAMIDE |
96-72-0 | 97% | 1/G |
$16 | 2022-06-01 | |
| AstaTech | 57632-5/G |
2-CHLORO-5-NITROBENZENESULFONAMIDE |
96-72-0 | 97% | 5g |
$10 | 2023-09-16 | |
| AstaTech | 57632-25/G |
2-CHLORO-5-NITROBENZENESULFONAMIDE |
96-72-0 | 97% | 25/G |
$125 | 2022-06-01 | |
| Alichem | A449003199-100g |
2-Chloro-5-nitrobenzenesulfonamide |
96-72-0 | 97% | 100g |
$281.00 | 2023-08-31 | |
| Alichem | A449003199-500g |
2-Chloro-5-nitrobenzenesulfonamide |
96-72-0 | 97% | 500g |
$845.00 | 2023-08-31 | |
| Fluorochem | 049180-1g |
2-Chloro-5-nitrobenzenesulfonamide |
96-72-0 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 049180-5g |
2-Chloro-5-nitrobenzenesulfonamide |
96-72-0 | 95% | 5g |
£20.00 | 2022-03-01 |
2-Chloro-5-nitrobenzenesulfonamide Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Ammonia Solvents: Water ; 1 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Pyridine , Ammonia Solvents: 1,4-Dioxane ; 50 °C
Referência
- Preparation of aromatic sulfonamide derivatives as P2X4 antagonists or negative allosteric modulators useful for treating and preventing diseases, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 30 min, -5 °C; 30 min, -5 °C
1.2 Reagents: Sulfur dioxide , Cuprous chloride Solvents: Acetic acid , Water ; -5 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Ammonium hydroxide Solvents: Water ; 18 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Sulfur dioxide , Cuprous chloride Solvents: Acetic acid , Water ; -5 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Ammonium hydroxide Solvents: Water ; 18 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referência
- Preparation of substituted phenylsulfonylurea compounds as thromboxane receptor binding agents useful for treating proliferative disorders and viral infections, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Sulfur dioxide Solvents: Acetic acid ; 30 min
1.2 Reagents: Cupric chloride Solvents: Water ; -5 °C
1.3 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetic acid , Water ; -5 °C; -5 °C
1.4 15 min, -5 °C
1.5 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; 30 min, -5 °C
1.6 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Cupric chloride Solvents: Water ; -5 °C
1.3 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetic acid , Water ; -5 °C; -5 °C
1.4 15 min, -5 °C
1.5 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; 30 min, -5 °C
1.6 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referência
- Synthesis, Pharmacological and Structural Characterization, and Thermodynamic Aspects of GluA2-Positive Allosteric Modulators with a 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxide Scaffold, Journal of Medicinal Chemistry, 2013, 56(21), 8736-8745
Método de produção 5
Condições de reacção
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 1 h, rt
Referência
- Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome, Journal of Medicinal Chemistry, 2021, 64(14), 10203-10229
Método de produção 6
Método de produção 7
Condições de reacção
1.1 Reagents: Chlorosulfonic acid ; overnight, 120 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; cooled; 1 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; cooled; 1 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Referência
- Preparation of novel 4,6-disubstituted aminopyrimidine derivatives as CDK9 inhibitors, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 4 h, reflux
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referência
- 5,6-Dihydro-1H-pyridin-2-one compounds as HCV inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; rt → reflux; 4 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran ; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran ; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referência
- Preparation of pyrro[1,2-b]pyridazinone derivatives useful in treating infections by hepatitis C virus, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Ammonia Solvents: Water ; 10 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Referência
- Synthesis and evaluation of novel monosubstituted sulfonylurea derivatives as antituberculosis agents, European Journal of Medicinal Chemistry, 2012, 50, 18-26
Método de produção 11
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 4 h, rt → reflux
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 1 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 1 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referência
- Preparation of fused thiadiazinediones, particularly dioxothiadiazinylnaphthalenones, as antiviral agents for the treatment of infections involving RNA-containing viral species such as hepatitis B and C and HIV, United States, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 4 h, reflux
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referência
- A method of inhibiting hepatitis c virus by administering a combination of a 5,6-dihydro-1H-pyridin-2-one compound and one or more additional antiviral compounds, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 4 h, rt → reflux; cooled
1.2 Reagents: Sulfuryl chloride Solvents: Toluene
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Sulfuryl chloride Solvents: Toluene
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referência
- Preparation of 4-hydroxy-5,6-dihydro-1H-pyridin-2-one compounds for treating hepatitis C virus infections, United States, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 4 h, rt → reflux
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referência
- Preparation of benzo[1,2,4]thiadiazine derivatives for treatment of hepatitis C viral infections, United States, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Dimethylformamide , Thionyl chloride ; 4 h, rt → reflux
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referência
- Preparation of pyridazinones for treatment of hepatitis C infection., World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 4 h, rt → reflux
1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referência
- 5,6-Dihydro-1H-pyridin-2-one compounds as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C infection, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; rt → reflux; 4 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referência
- Preparation of saturated fused [1,2-b]-pyridazinone compounds for treatment or prevention of hepatitis C virus infections, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 3.5 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referência
- Thromboxane receptor antagonists, World Intellectual Property Organization, , ,
Método de produção 19
Método de produção 20
Condições de reacção
1.1 Reagents: Acetic acid , Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride , Sodium bisulfite , Hydrochloric acid Solvents: Water ; < 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Cupric chloride , Sodium bisulfite , Hydrochloric acid Solvents: Water ; < 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 4 h, rt
Referência
- Controllable Soil Degradation Rate of 5-Substituted Sulfonylurea Herbicides as Novel AHAS Inhibitors, Journal of Agricultural and Food Chemistry, 2020, 68(10), 3017-3025
2-Chloro-5-nitrobenzenesulfonamide Raw materials
- 2-chloro-5-nitrobenzene-1-sulphonyl chloride
- 2-Chloro-5-nitroaniline
- 2-Chloro-5-nitrobenzenesulfonic acid
2-Chloro-5-nitrobenzenesulfonamide Preparation Products
2-Chloro-5-nitrobenzenesulfonamide Fornecedores
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:96-72-0)2-CHLORO-5-NITROBENZENESULFONAMIDE
Número da Ordem:sfd5533
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:34
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Amadis Chemical Company Limited
Membro Ouro
(CAS:96-72-0)2-Chloro-5-nitrobenzenesulfonamide
Número da Ordem:A845626
Estado das existências:in Stock
Quantidade:500g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:06
Preço ($):568.0
E- mail:sales@amadischem.com
2-Chloro-5-nitrobenzenesulfonamide Literatura Relacionada
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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